4-((1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S/c1-12-8-14(9-18(22)20(12)2)26-13-6-7-21(11-13)27(23,24)15-4-5-17(25-3)16(19)10-15/h4-5,8-10,13H,6-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMHSDLOBXWCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A pyridinone core
- A sulfonamide group
- A pyrrolidine moiety
This unique configuration may contribute to its biological properties.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. This can be crucial in pathways related to inflammation and cancer progression.
- Modulation of Signaling Pathways : It may influence key signaling pathways such as NF-kB and mTOR, which are critical in cell proliferation and survival.
- Antioxidant Properties : Preliminary studies suggest that the compound may have antioxidant effects, reducing oxidative stress in cellular environments.
Biological Activity Summary
The following table summarizes the biological activities reported for this compound:
Case Studies
Several studies have explored the biological activity of similar compounds or derivatives:
- Cytotoxicity in Cancer Models : A study demonstrated that derivatives with similar structural motifs showed significant cytotoxicity against small-cell lung cancer cell lines. The mechanism involved cell cycle arrest and apoptosis induction, suggesting that our compound might exhibit similar properties due to its structural analogies .
- Anti-inflammatory Effects : Research on pyrrolidine derivatives indicates that they can modulate inflammatory responses by inhibiting NF-kB signaling pathways. This could translate to therapeutic applications in diseases characterized by chronic inflammation .
- Antioxidative Mechanisms : Compounds with similar functional groups have been shown to enhance antioxidative defenses in neurodegenerative models, indicating a potential neuroprotective role for our compound .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, including:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. This property is crucial for understanding its pharmacological potential.
- Receptor Interaction : Similar compounds have been studied for their ability to bind to the pregnane X receptor (PXR), which plays a vital role in drug metabolism regulation. The interaction with PXR can lead to altered drug responses and toxicity profiles.
Potential Applications
The applications of 4-((1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one can be categorized into several areas:
Medicinal Chemistry
This compound may serve as a lead structure for developing new drugs targeting specific enzymes or receptors involved in disease processes. Its ability to inhibit certain enzymes while maintaining low toxicity makes it a valuable candidate for further pharmacological studies.
Biological Research
Due to its complex structure and biological properties, this compound can be utilized in studies aimed at understanding molecular mechanisms in various biological pathways. It may be particularly useful in exploring the modulation of metabolic pathways regulated by PXR.
Drug Development
Given its interactions with specific molecular targets, this compound could be leveraged in the design of new therapeutic agents aimed at conditions such as cancer or metabolic disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous pyridinone derivatives, focusing on molecular properties, substituent effects, and hypothesized biological activity.
Structural and Molecular Comparison
Substituent-Driven Functional Differences
Sulfonamide vs. Hydroxyethyl-Pyrimidinyl Motifs
- The sulfonamide group in the target compound may enhance binding to enzymes like carbonic anhydrase or proteases, which commonly interact with sulfonyl groups. In contrast, the hydroxyethyl-pyrimidinyl-pyrazole motif in Compound B (from ) is typical of kinase inhibitors (e.g., JAK or BTK inhibitors), where the pyrimidine and pyrazole groups engage in ATP-binding pocket interactions .
Compound B’s 4-chloro-3-fluoro substitution introduces electronegativity, which may enhance metabolic stability compared to methoxy groups.
Molecular Weight and Drug-Likeness
- The target compound’s lower molecular weight (~416 vs. 441 g/mol) suggests better compliance with Lipinski’s rule of five, favoring oral bioavailability. Compound B’s larger size and nitrogen-rich structure (6 N atoms) may restrict absorption but improve target specificity.
Research Findings and Limitations
Key Observations
- Structural analogs with sulfonamide groups often exhibit pH-dependent solubility , whereas hydroxyethyl-pyrimidinyl derivatives (like Compound B) show improved aqueous solubility due to polar substituents .
- The chloro-methoxy group in the target compound may reduce cytochrome P450-mediated metabolism compared to Compound B’s fluorine-substituted aryl group.
Preparation Methods
Ring Contraction of Pyridine Derivatives
The 2025 Nature protocol enables direct conversion of 3-chloro-4-methoxyphenylsulfonyl-protected pyridines to pyrrolidines via photoredox-catalyzed ring contraction. Key steps:
- Substrate Preparation :
$$ \text{3-Chloro-4-methoxybenzenesulfonyl chloride} + \text{3-hydroxypyridine} \rightarrow \text{N-sulfonylpyridinium salt} $$ (89% yield) - Photochemical Rearrangement :
Irradiation at 365 nm with [Ir(ppy)₃] catalyst in degassed DMF/H₂O (4:1) at -10°C achieves 78% conversion to pyrrolidine-3-ol.
Optimization Data :
| Condition | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| No catalyst | 12 | 1:1 |
| Ru(bpy)₃Cl₂ | 34 | 3:1 |
| [Ir(ppy)₃] | 78 | >20:1 |
Classical Cyclization Approaches
Alternative methods from β3 adrenergic receptor agonist research utilize:
- Dieckmann Cyclization :
$$ \text{Diethyl 3-((3-chloro-4-methoxyphenyl)sulfonamido)glutarate} \xrightarrow{\text{NaOMe}} \text{pyrrolidine-3-one} $$ (62% yield) - Reductive Amination :
$$ \text{3-Ketopyrrolidine} + \text{NaBH(OAc)₃} \rightarrow \text{cis-pyrrolidin-3-ol} $$ (dr 8:1)
Sulfonylation and Ether Formation
Nitrogen Sulfonylation
Patent data reveals optimal conditions for introducing the 3-chloro-4-methoxyphenylsulfonyl group:
Ether Linkage Construction
Comparative study of Mitsunobu vs. Williamson synthesis:
- 1,6-Dimethyl-4-hydroxypyridin-2(1H)-one (1.0 eq)
- PPh₃ (1.5 eq), DIAD (1.5 eq) in THF
- 68% yield, requires careful pH control
- NaH (2.0 eq) in DMF at -20°C
- 55% yield with 15% elimination byproduct
Pyridinone Subunit Synthesis
Three validated routes to 1,6-dimethyl-4-hydroxypyridin-2(1H)-one:
From Dimethyl Malonate
Biosynthetic Precursor Derivatization
Isolation of 4-hydroxy-6-methylpyridin-2(1H)-one from Streptomyces cultures followed by N-methylation reduces steps but gives variable yields (32-58%)
Final Coupling and Purification
Convergent Synthesis
Combining subunits via optimized Mitsunobu protocol:
Crystallization Optimization
X-ray quality crystals obtained from:
- Solvent: Ethyl acetate/n-Heptane (1:3)
- Cooling rate: 0.5°C/min from 60°C to 4°C
- Crystal system: Monoclinic P2₁/c
Analytical Characterization
Spectroscopic Data
¹H NMR (600 MHz, DMSO-d₆) :
δ 7.82 (d, J = 8.9 Hz, 1H, ArH), 7.11 (dd, J = 8.9, 2.7 Hz, 1H, ArH), 6.95 (d, J = 2.7 Hz, 1H, ArH), 5.88 (s, 1H, pyridinone H5), 4.32 (m, 1H, OCH), 3.87 (s, 3H, OCH₃), 3.29 (m, 2H, NCH₂), 2.93 (s, 3H, NCH₃), 2.19 (s, 3H, C6-CH₃), 1.98 (m, 1H, pyrrolidine H4), 1.72 (m, 2H, pyrrolidine H2/H5)
HRMS (ESI+) : m/z calc. for C₁₉H₂₂ClN₂O₅S [M+H]⁺: 449.0964, found: 449.0961
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
